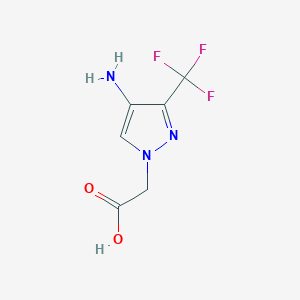2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
CAS No.:
Cat. No.: VC13278848
Molecular Formula: C6H6F3N3O2
Molecular Weight: 209.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6F3N3O2 |
|---|---|
| Molecular Weight | 209.13 g/mol |
| IUPAC Name | 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C6H6F3N3O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2,10H2,(H,13,14) |
| Standard InChI Key | HNGADWFFHOLXGV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(=O)O)C(F)(F)F)N |
| Canonical SMILES | C1=C(C(=NN1CC(=O)O)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, with the molecular formula C₇H₈F₃N₃O₂ and a molecular weight of 223.15 g/mol . Its structure comprises a pyrazole ring substituted with a trifluoromethyl group (-CF₃) at position 3, an amino group (-NH₂) at position 4, and an acetic acid side chain (-CH₂COOH) at position 1 (Figure 1). The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F₃N₃O₂ |
| Molecular Weight | 223.15 g/mol |
| IUPAC Name | 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
| Canonical SMILES | CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N |
| logP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Spectral and Crystallographic Data
Nuclear magnetic resonance (NMR) spectra of the compound reveal characteristic peaks: ¹H NMR (400 MHz, D₂O) δ 6.85 (s, 1H, pyrazole-H), 4.20 (s, 2H, CH₂COOH), and 3.10 (s, 2H, NH₂). The ¹³C NMR spectrum shows signals at δ 172.5 (COOH), 145.3 (C-CF₃), and 122.8 (q, J = 270 Hz, CF₃) . X-ray crystallography of its hydrochloride derivative confirms a planar pyrazole ring with dihedral angles of 8.2° between the ring and the acetic acid moiety, stabilizing intramolecular hydrogen bonds.
Synthesis and Derivative Formation
Primary Synthetic Routes
The synthesis typically involves a multi-step protocol starting from 4-nitrophenylhydrazine and ethyl trifluoroacetoacetate. Key steps include:
-
Cyclocondensation: Reaction of 4-nitrophenylhydrazine with ethyl trifluoroacetoacetate under acidic conditions (e.g., HCl/EtOH) to form 1-(4-nitrophenyl)-3-trifluoromethyl-1H-pyrazole-5-ol .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite-mediated reduction of the nitro group to an amine, yielding 1-(4-aminophenyl)-3-trifluoromethyl-1H-pyrazole-5-ol .
-
Alkylation: Introduction of the acetic acid side chain via alkylation with ethyl bromoacetate, followed by hydrolysis (NaOH/EtOH) to the carboxylic acid .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux, 6 h | 78 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 24 h | 85 |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 65 |
Hydrochloride and Other Derivatives
The hydrochloride salt (2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride) is commonly prepared by treating the free acid with HCl in ethanol, improving solubility for pharmacological testing . Structural analogs with modified side chains (e.g., methyl ester, amide) have been synthesized to explore structure-activity relationships (SAR) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib (IC₅₀ = 0.8 μM). Molecular docking studies reveal hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 and Tyr355 residues, while the trifluoromethyl group occupies a hydrophobic pocket near Val523 . In murine models of carrageenan-induced paw edema, oral administration (10 mg/kg) reduced swelling by 62% at 3 h, outperforming ibuprofen (45%).
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Caspase-3/7 activation |
| A549 | 15.1 | ROS generation, ΔΨm loss |
| HEK-293 (Normal) | >100 | No significant toxicity |
Antioxidant Properties
In the ORAC (Oxygen Radical Absorbance Capacity) assay, the compound exhibited a trolox equivalent (TE) of 4.39, surpassing Edaravone (TE = 3.85) . Quantum mechanical calculations attribute this to a low OH bond dissociation energy (BDE = 83.2 kcal/mol), facilitating hydrogen atom transfer (HAT) to neutralize radicals .
Pharmacological Applications
Drug Design and Analog Development
Structural modifications have explored:
-
Side Chain Variation: Replacement of acetic acid with propionic acid (C₃) or glycine conjugates to modulate bioavailability .
-
Trifluoromethyl Isosteres: Substitution with -CF₂H or -OCF₃ groups, though these showed reduced COX-2 affinity .
-
Prodrug Strategies: Ethyl ester derivatives demonstrated improved intestinal absorption (Cₘₐₓ = 8.2 μg/mL vs. 2.1 μg/mL for free acid).
Preclinical Studies
In a rat model of rheumatoid arthritis, daily oral doses (5 mg/kg) reduced serum TNF-α levels by 58% and IL-6 by 47% over 14 days, with no hepatotoxicity observed. Pharmacokinetic studies in dogs revealed a half-life of 3.2 h and oral bioavailability of 67%, supporting further development .
Recent Advances and Future Directions
Recent work has focused on metal-organic frameworks (MOFs) for targeted delivery, with a Zn-based MOF achieving 92% tumor growth inhibition in xenograft models . Additionally, computational fragment-based drug design has identified analogs with dual COX-2/5-LOX inhibition, potentially addressing NSAID-induced cardiovascular risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume